molecular formula C₁₈₆H₂₈₇N₅₃O₅₆S₂ B612569 179986-89-1 CAS No. 179986-89-1

179986-89-1

Número de catálogo: B612569
Número CAS: 179986-89-1
Peso molecular: 4225.78
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pancreatic Polypeptide, bovine, is a straight chain polypeptide containing 36 amino acids . It is derived primarily from the pancreas and stimulates pancreatic secretion by inhibiting secretin and cholecystokinin . As the Neuropeptide Y (NPY) receptor agonist, it has a high affinity at NPYR4 .


Molecular Structure Analysis

The molecular formula of Pancreatic Polypeptide, bovine is C186H287N53O56S2 . It has a molecular weight of 4225.78 . The sequence of the polypeptide is APLEPEYPGDNATPEQMAQYAAELRRYINMLTRPRY-NH2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pancreatic Polypeptide, bovine include its molecular weight of 4225.78 and its molecular formula of C186H287N53O56S2 . It appears as a white or off-white lyophilized powder . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

PET and Drug Research

PET (Positron Emission Tomography) is increasingly used to understand the pharmacokinetic and pharmacodynamic properties of drugs, including "179986-89-1". This technique offers direct assessment of these properties in humans and animals, aiding significantly in drug development processes. High-resolution PET imaging is particularly important for studying the molecular mechanisms underlying drug action and practical aspects such as effective dosing for new drugs (Fowler et al., 1999).

Drug-SE (Side Effect) Associations

The identification of drug-side effect associations is crucial in medicine and drug discovery. Modern computational approaches, like Centered Kernel Alignment-based Multiple Kernel Learning (CKA-MKL) and Kronecker Regularized Least Squares (Kronecker RLS), have been developed to predict these associations more effectively. This aids in understanding the side effects and potential risks of drugs, including "this compound", in a more time-efficient and cost-effective manner (Ding et al., 2019).

Systems Pharmacology and Adverse Events

Systems pharmacology combines large-scale experimental studies with computational analyses to better understand drug side effects and adverse events. This approach provides insights into adverse events caused by off-targets of drugs, including "this compound", and complex network responses, leading to the identification of biomarkers for side effect susceptibility. This is crucial for developing safer medications with fewer side effects (Berger & Iyengar, 2011).

Polypharmacology in Drug Development

Polypharmacology, where drug molecules interact with multiple targets, is a key consideration in the development of drugs like "this compound". The unintended drug-target interactions can cause side effects, presenting challenges in drug development. However, it also opens avenues for designing more effective and less toxic therapeutic agents (Reddy & Zhang, 2013).

Limitations of Animal Studies for Predicting Toxicity

Animal testing, used to predict human toxicity of drugs including "this compound", has limitations in accurately forecasting drug safety in humans. The high cost and ethical concerns of animal research, along with the discrepancies in drug reactions between humans and animals, call for alternative methods in toxicity prediction (Norman, 2019).

Drug Target Identification Using Side-Effect Similarity

Side-effect similarity can be used to infer shared targets between drugs. This approach has revealed a network of drug-drug relations, including those formed by chemically dissimilar drugs, which could apply to "this compound". Identifying these relationships can hint at new uses for marketed drugs and improve understanding of their mechanisms of action (Campillos et al., 2008).

Mecanismo De Acción

Pancreatic Polypeptide, bovine, inhibits secretin- and cholecystokinin-stimulated pancreatic secretion . It acts as an agonist of the NPY receptor, with high affinity at NPYR4 .

Direcciones Futuras

The future directions of research involving Pancreatic Polypeptide, bovine could involve further exploration of its effects on pancreatic secretion and its role as an NPY receptor agonist . Additionally, more research could be conducted to understand its synthesis process and chemical reactions.

Propiedades

Número CAS

179986-89-1

Fórmula molecular

C₁₈₆H₂₈₇N₅₃O₅₆S₂

Peso molecular

4225.78

Secuencia

One Letter Code: APLEPEYPGDNATPEQMAQYAAELRRYINMLTRPRY-NH2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.